2-(Piperazin-1-ylmethyl)morpholine

説明

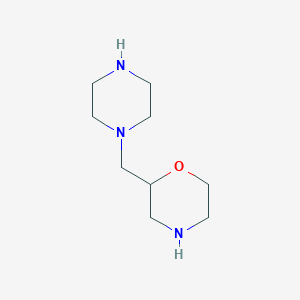

2-(Piperazin-1-ylmethyl)morpholine (CAS: 1088710-28-4) is a heterocyclic compound featuring both morpholine and piperazine moieties linked via a methylene bridge. Its molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . The compound exists as a liquid at room temperature and exhibits hazards related to skin corrosion (H314) and respiratory irritation (H335) . Its structural flexibility and dual heterocyclic system make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting neurotransmitter receptors or enzymes.

特性

CAS番号 |

122894-75-1 |

|---|---|

分子式 |

C9H19N3O |

分子量 |

185.27 g/mol |

IUPAC名 |

2-(piperazin-1-ylmethyl)morpholine |

InChI |

InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2 |

InChIキー |

KIIHPWXATLEYCC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2CNCCO2 |

正規SMILES |

C1CN(CCN1)CC2CNCCO2 |

製品の起源 |

United States |

類似化合物との比較

Key Structural Features

- Core Scaffolds : The compound combines a six-membered morpholine ring (oxygen at position 1) with a piperazine ring (two nitrogen atoms at positions 1 and 4) bridged by a methylene group.

- Substituents : The morpholine ring in the target compound is substituted with an isopropyl group at position 4 (4-(propan-2-yl)), which influences lipophilicity and steric effects .

Comparison Table: Structural Features

Key Observations :

- Fluorine-containing derivatives (e.g., ) often exhibit enhanced bioavailability and receptor affinity due to fluorine’s electronegativity and small atomic radius.

Physicochemical Properties

Table: Comparative Physicochemical Data

Key Observations :

Comparison with Other Methods

- Staudinger Reaction : Used in morpholine peptidomimetics () to introduce quaternary stereocenters, enhancing chemical diversity.

- Crystallization : describes single-crystal X-ray diffraction for structural confirmation, highlighting the importance of conformational analysis (chair vs. puckered rings) .

準備方法

Synthesis of Morpholine Precursors

Morpholine rings are constructed via acid-catalyzed cyclization of 1,2-amino alcohols or through asymmetric organocatalytic cascades. In a representative procedure, 2-benzylamino ethanol undergoes condensation with aryl glyoxals under Brønsted acid catalysis to yield C3-substituted morpholin-2-ones (Table 1). Subsequent reduction with LiAlH4 or catalytic hydrogenation converts the lactam to the corresponding morpholine.

Table 1: Reaction Conditions for Morpholin-2-one Synthesis

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Knoevenagel | eQNU (10 mol %), toluene, 25°C | 85–92 | – |

| Epoxidation | CHP, −20°C | – | 70–89 |

| DROC | 2-benzylamino ethanol, Et3N, 25°C | 73–89 | 63–89 |

Synthesis of Piperazine Precursors

Piperazine derivatives are synthesized via Pd-catalyzed decarboxylative allylic alkylation or DROC with ethylenediamines. For example, N,N′-dibenzylethylenediamine reacts with epoxidized alkenes under basic conditions to form piperazin-2-ones, which are deprotected to yield free piperazines.

Methylene Bridge Installation

The coupling of morpholine and piperazine precursors is achieved through nucleophilic substitution or Stille cross-coupling . In SnAP protocols, tributylstannane intermediates (e.g., M3 ) react with azide-functionalized piperazines to form methylene-linked products (Scheme 1). Alternatively, chloromethyl-morpholine reacts with piperazine in the presence of K2CO3 to yield the target compound.

One-Pot Catalytic Methods

Recent advances in organocatalysis enable the tandem synthesis of morpholine-piperazine hybrids. A one-pot sequence involving eQNU-catalyzed Knoevenagel condensation, asymmetric epoxidation, and DROC with ethylenediamine has been demonstrated for piperazin-2-ones (Table 2). Adapting this methodology, 2-(Piperazin-1-ylmethyl)morpholine could be synthesized by substituting 2-benzylamino ethanol with a bifunctional diamine containing a pre-installed piperazine moiety.

Table 2: One-Pot Synthesis Parameters for Piperazin-2-ones

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | eQNU (10 mol %) | 96% ee |

| Oxidant | Cumyl hydroperoxide (CHP) | Epoxide formation |

| Temperature | −20°C (epoxidation), 25–50°C (DROC) | 73–99% yield |

Protection and Deprotection Strategies

tert-Butoxycarbonyl (Boc) and benzyl groups are widely used to protect amines during synthesis. For example, Boc-protected piperazine intermediates (e.g., P2 ) are alkylated with chloromethyl-morpholine, followed by deprotection with TFA to unveil the free amine. This approach minimizes side reactions and improves regioselectivity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Synthesis | High modularity, scalable | Multiple steps, lower yields |

| One-Pot Catalysis | Atom-economical, enantioselective | Requires optimization |

| SnAP Protocols | Rapid annulation, functional group tolerance | Stannane toxicity |

The one-pot catalytic method offers the highest enantioselectivity (up to 99% ee) but requires precise control over reaction conditions. Conversely, SnAP methodologies provide modularity but involve hazardous tributylstannane reagents .

Q & A

Q. What in vivo models are appropriate for evaluating its neuropharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。